molecular formula C25H31N7 B11187856 N-(2,4-dimethylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

N-(2,4-dimethylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11187856
M. Wt: 429.6 g/mol
InChI Key: CGGHBURGPVHDTB-RMKNXTFCSA-N
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Description

N2-(2,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine and phenylprop-2-en-1-yl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-(2,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(2,4-DIMETHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H31N7

Molecular Weight

429.6 g/mol

IUPAC Name

2-N-(2,4-dimethylphenyl)-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C25H31N7/c1-19-10-11-22(20(2)17-19)27-25-29-23(28-24(26)30-25)18-32-15-13-31(14-16-32)12-6-9-21-7-4-3-5-8-21/h3-11,17H,12-16,18H2,1-2H3,(H3,26,27,28,29,30)/b9-6+

InChI Key

CGGHBURGPVHDTB-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC=CC4=CC=CC=C4)C

Origin of Product

United States

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